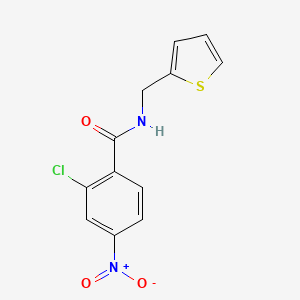

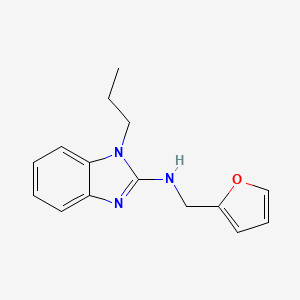

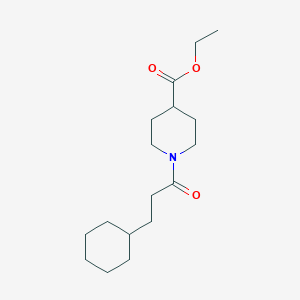

2-chloro-4-nitro-N-(2-thienylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “2-chloro-4-nitro-N-(2-thienylmethyl)benzamide” were not found, similar compounds have been synthesized in two steps. For instance, N-(2,4-dichlorophenyl)-2-nitrobenzamide was refluxed with thionyl chloride in dry toluene to afford an intermediate, which was then treated with 2-methylbenzoic acid in the presence of a base .Scientific Research Applications

Crystal Engineering and Polymorphism

2-chloro-4-nitro-N-(2-thienylmethyl)benzamide: has been studied for its intriguing properties in crystal engineering. A key aspect of this compound is its ability to form different polymorphs, which are distinct crystal forms that a compound can take. These polymorphs can exhibit varied physical properties, such as melting point, solubility, and optical activity . The study of these polymorphs can lead to the discovery of materials with novel properties, potentially useful in the development of new pharmaceuticals or materials with specific optical characteristics.

Biodegradation Pathways

This compound has been explored for its biodegradability by certain bacterial strains, such as Rhodococcus sp. . Understanding the metabolic pathways through which bacteria degrade this compound can provide insights into environmental detoxification processes. It’s particularly relevant for compounds marked as black-listed substances due to poor biodegradability . This research can contribute to environmental cleanup strategies, where such compounds are broken down into less harmful constituents.

Medicinal Chemistry

In medicinal chemistry, 2-chloro-4-nitro-N-(2-thienylmethyl)benzamide is a valuable intermediate. It’s used in the synthesis of various pharmaceuticals, including drugs with anti-inflammatory and analgesic properties. The compound’s role in the synthesis of niclosamide, a molluscicide, is also noteworthy . Research in this area focuses on optimizing the synthesis routes for these drugs, improving yields, and reducing side products.

Material Science

The compound’s applications in material science are linked to its chemical structure, which allows for reactions at the benzylic position. This reactivity can be harnessed to create new materials with desired properties, such as increased strength or altered electrical conductivity. Studies may involve exploring the compound’s role in polymer synthesis or as a precursor for advanced materials .

Industrial Applications

Industrial applications of 2-chloro-4-nitro-N-(2-thienylmethyl)benzamide include its use as a precursor in the manufacture of dyes and corrosion inhibitors. The compound’s nitro group and chloro substituent make it a versatile starting material for various chemical reactions used in industrial processes .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in spectroscopic studies .

Biological Research

The role of 2-chloro-4-nitro-N-(2-thienylmethyl)benzamide in biological research is still emerging. Its potential as a molecular probe or as a building block in bioconjugation studies could be significant. Researchers may investigate its interactions with biological macromolecules or its use in tracking cellular processes .

Environmental Science

Lastly, the environmental applications of this compound are related to its potential as a pollutant. Studying its environmental fate, transport, and effects on ecosystems can help in assessing risks and developing mitigation strategies. This research is crucial for compounds that are persistent in the environment and may pose long-term ecological risks .

properties

IUPAC Name |

2-chloro-4-nitro-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPRHMBYKCMVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-nitro-N-(thiophen-2-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)

![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)

![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)